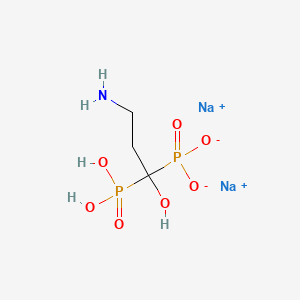
PAMIDRONATE DISODIUM
Cat. No. B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04639338
Procedure details


70.0 kg of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended while stirring in 140 liters of demineralised water. The suspension is heated to 65°-70° and 59.9 liters (79.5 kg) of 30% aqueous sodium hydroxide solution are added at such a rate that the temperature of the reaction mixture rises to approximately 85° with the formation of a clear solution. The pH value of the solution should be between 7.2 and 7.5. It can be finely adjusted if necessary by the addition of small amounts of 30% sodium hydroxide solution or of 3-amino-1-hydroxypropane-1,1-diphosphonic acid. The solution is cleared by filtering through a filter that is coated with a small quantity of diatomaceous earth and has been preheated to 75°-80° into a vessel preheated to the same temperature. The solution is inoculated, and, while stirring, cooled in the course of 2 hours to 20°-25°, 70 liters of 96% ethanol are added in the course of a further 2 hours while stirring, the mixture is then cooled to 0°-5° in the course of 1 hour and the reaction is completed by stirring at this temperature for at least 1 hour. The mother liquor is then centrifuged off and the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water. The whole is centrifuged thoroughly and dried in a vacuum cabinet at 35°-40° until the weight is constant (approximately 24 hours). Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the novel crystal form containing water of crystallisation (modification E), the IR spectrum of which is identical to that of the product obtained according to Example 1.



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:9]([OH:12])(=[O:11])[OH:10])[P:5]([OH:8])(=[O:7])[OH:6].[OH-].[Na+:15]>O>[NH2:1][CH2:2][CH2:3][C:4]([OH:13])([P:5]([OH:8])(=[O:6])[OH:7])[P:9]([O-:12])(=[O:10])[O-:11].[Na+:15].[Na+:15] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 kg
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
59.9 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Step Five
|
Name
|
|
|
Quantity
|
140 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is heated to 65°-70°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to approximately 85° with the formation of a clear solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering through
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been preheated to 75°-80° into a vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in the course of 2 hours to 20°-25°
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
70 liters of 96% ethanol are added in the course of a further 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is then cooled to 0°-5° in the course of 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at this temperature for at least 1 hour
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum cabinet at 35°-40° until the weight
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(approximately 24 hours)
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC(P([O-])(=O)[O-])(P(O)(=O)O)O.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
